[(3-Methylphenyl)methyl](pentyl)amine
Description
(3-Methylphenyl)methylamine is a secondary amine characterized by a 3-methylphenyl group attached via a methylene bridge to a pentylamine moiety. Its molecular formula is C₁₃H₂₁N, with a calculated molecular weight of 191.31 g/mol. The compound’s structure combines aromatic and aliphatic components, which may influence its physicochemical properties, such as lipophilicity and solubility.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-3-4-5-9-14-11-13-8-6-7-12(2)10-13/h6-8,10,14H,3-5,9,11H2,1-2H3 |
InChI Key |
PWCMJSHCOREYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methylamine typically involves the alkylation of 3-methylbenzylamine with a suitable pentyl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction mixture is heated under reflux to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of (3-Methylphenyl)methylamine can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of (3-Methylphenyl)methylamine can yield the corresponding amine or alcohol, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
(3-Methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylphenyl)methylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (3-Methylphenyl)methylamine with its closest analogs based on substituent variations and alkyl chain configurations:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Phenyl | Alkyl Chain | Key Features |
|---|---|---|---|---|---|
| (3-Methylphenyl)methylamine | C₁₃H₂₁N | 191.31 | 3-Methyl | Linear pentyl | Moderate lipophilicity; inferred stability from methyl group |
| (3-Methoxyphenyl)methylamine | C₁₄H₂₃NO | 221.34 | 3-Methoxy | Branched pentyl | Increased polarity due to methoxy; potential CNS activity |
| (3-Fluorophenyl)methylamine | C₁₂H₁₈FN | 195.28 | 3-Fluoro | Branched pentyl | Enhanced electronegativity; alters insect humidity sensing |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | 3-Bromo, 4-Fluoro | Branched pentyl | High lipophilicity; steric bulk from bromine |
Key Observations:
- Substituent Effects: Methyl vs. Methoxy: The methoxy group (electron-donating) increases polarity and may enhance solubility in polar solvents compared to the methyl group (electron-neutral) .
- Alkyl Chain Branching :
Pharmacokinetic Considerations
- Metabolic Stability : Methyl and methoxy groups are generally metabolized via oxidation, whereas halogenated derivatives may undergo slower degradation, leading to prolonged activity .
Biological Activity
(3-Methylphenyl)methylamine, also known as a secondary amine with the molecular formula C14H23N, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a 3-methylphenyl group attached to a methylene bridge, which connects to a pentan-3-yl group via a nitrogen atom. Its structural features include:
- Molecular Weight: 205.34 g/mol
- Functional Groups: Secondary amine, aromatic ring
- Lipophilicity: The presence of an aromatic ring and alkyl groups enhances its ability to permeate cell membranes, influencing its biological activity.
The biological activity of (3-Methylphenyl)methylamine is primarily attributed to its interactions with various molecular targets, including:
- Neurotransmitter Receptors: The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.
- Enzymatic Interactions: It can modulate the activity of enzymes involved in metabolic pathways, which may have implications for drug metabolism and efficacy.
Case Study: Interaction with Neurotransmitter Receptors
A study investigating the effects of related phenethylamine derivatives found that compounds with similar structures exhibited varying affinities for dopamine receptors. This suggests that (3-Methylphenyl)methylamine could similarly interact with these receptors, potentially influencing dopaminergic signaling pathways .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Reference |
|---|---|---|---|
| (3-Methylphenyl)methylamine | C14H23N | Potential neurotransmitter modulation | |
| Amphetamine | C9H13N | Stimulant effects; dopamine release | |
| Methamphetamine | C10H15N | Strong stimulant; addiction potential |
Synthesis and Applications
The synthesis of (3-Methylphenyl)methylamine can be achieved through various methods, including reductive amination techniques. Its applications extend beyond pharmaceuticals into areas such as:
- Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
- Pharmaceutical Development: Potential precursor for drugs targeting neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
